molecular formula C6H4ClNO2 B575440 2-Chloro-5-hydroxynicotinaldehyde CAS No. 176433-62-8

2-Chloro-5-hydroxynicotinaldehyde

Cat. No.: B575440
CAS No.: 176433-62-8
M. Wt: 157.553
InChI Key: HLISDLSKVNXWOU-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Hydroxynicotinic Aldehyde Derivatives

2-Chloro-5-hydroxynicotinaldehyde belongs to the broader class of halogenated hydroxynicotinic aldehyde derivatives. This family of compounds is characterized by a pyridine-3-carbaldehyde (nicotinaldehyde) core bearing both a halogen and a hydroxyl substituent. The position and nature of the halogen and hydroxyl groups significantly influence the compound's reactivity and potential applications.

For context, related compounds include:

2-Chloronicotinic acid: A derivative where the aldehyde is replaced by a carboxylic acid. wikipedia.org It serves as an intermediate for producing various bioactive compounds. wikipedia.org

2-Chloro-5-hydroxypyridine: This precursor lacks the aldehyde group and is a key synthon for biologically active molecules. innospk.compsu.edu

5-Chloro-6-hydroxynicotinaldehyde: An isomer with a different substitution pattern on the pyridine (B92270) ring, which alters its electronic properties and reactivity. sigmaaldrich.com

6-Chloro-5-(difluoromethyl)-2-hydroxynicotinaldehyde: A more complex derivative featuring a difluoromethyl group, highlighting the structural diversity achievable within this class. chemsrc.com

The halogenation of aldehydes and ketones is a fundamental transformation in organic chemistry, with reaction outcomes often dependent on whether acidic or basic conditions are used. pressbooks.pub In acid-catalyzed reactions, typically a single α-hydrogen is substituted, whereas base-promoted halogenation can lead to multiple substitutions. pressbooks.pub The synthesis of specific halogenated hydroxynicotinic aldehydes like this compound requires controlled reaction pathways to achieve the desired substitution pattern.

Significance as a Pyridine Core Building Block in Advanced Organic Synthesis

Pyridine and its functionalized derivatives are fundamental building blocks in organic synthesis. sigmaaldrich.com This structural motif is present in numerous natural products, pharmaceuticals, and agrochemicals. lifechemicals.com The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, underscoring its importance in medicinal chemistry. lifechemicals.com

This compound is particularly significant as a trifunctional building block, offering multiple reaction sites for constructing more complex molecular architectures:

The Aldehyde Group: This group is highly versatile and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form Schiff bases or carbon-carbon bonds. thegoodscentscompany.com

The Chlorine Atom: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups such as amines, ethers, and sulfides. innospk.comlp.edu.ua Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are also common for aryl chlorides, enabling the formation of new carbon-carbon bonds. orgsyn.orgresearchgate.net

The Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used in other functional group transformations. innospk.com Its presence also modulates the electronic properties of the pyridine ring.

This multifunctionality allows chemists to use this compound as a scaffold to synthesize a wide array of more complex heterocyclic compounds, which are often targets in drug discovery and materials science. innospk.com

Overview of Current Research Trajectories Involving Nicotinaldehyde Scaffolds

Current research on nicotinaldehyde scaffolds is vibrant and multifaceted, extending into medicinal chemistry, materials science, and catalysis. Researchers are actively exploring these scaffolds to develop novel compounds with tailored properties.

Research AreaFocusExample Application
Medicinal Chemistry Synthesis of new bioactive derivatives.Development of potential antimicrobial and antimalarial agents from 2-chloro-5-(hydrazinylmethyl)pyridine, a related scaffold. asianpubs.org
Materials Science Design of chromophores for optoelectronic applications.Synthesis of nicotinaldehyde derivatives with significant nonlinear optical (NLO) properties for use in optoelectronics. researchgate.net
Catalysis Development of efficient catalytic systems.Use of palladium catalysts for Suzuki-Miyaura coupling reactions of nicotinaldehyde derivatives to create new molecular structures. researchgate.net
Biomedical Applications Creation of theranostic platforms.Integration of diagnostic and therapeutic functions within a single scaffold for personalized medicine. nih.gov

A significant trend is the use of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, to functionalize the nicotinaldehyde core. researchgate.net These reactions enable the efficient creation of libraries of diverse molecules for screening in various applications. For instance, research has demonstrated the synthesis of novel nicotinaldehyde derivatives via Suzuki coupling to explore their electronic and optical properties. researchgate.netresearchgate.net Furthermore, studies on related chloro-pyridine scaffolds show a focus on creating derivatives with potential biological activities, highlighting the enduring interest in these structures for drug development. asianpubs.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-hydroxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLISDLSKVNXWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673169
Record name 2-Chloro-5-hydroxypyridine-3-carbaldehyde
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Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176433-62-8
Record name 3-Pyridinecarboxaldehyde, 2-chloro-5-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176433-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-hydroxypyridine-3-carbaldehyde
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Synthetic Methodologies for 2 Chloro 5 Hydroxynicotinaldehyde

Strategies for Pyridine (B92270) Ring Functionalization and Derivatization

The functionalization of the pyridine nucleus is a cornerstone of synthesizing highly substituted derivatives like 2-Chloro-5-hydroxynicotinaldehyde. These strategies often involve a sequence of reactions to introduce the desired substituents with high regioselectivity.

Pathways Involving Pyridine Derivatives and Precursors

The synthesis can commence from readily available pyridine derivatives, which are then subjected to a series of reactions to build up the target molecule. One such pathway starts from 6-hydroxynicotinic acid. This precursor is first converted to 6-hydroxynicotinoyl chloride by reacting it with an acid chloride. The resulting acid chloride is then catalytically hydrogenated to yield 6-hydroxynicotinaldehyde (B33801). google.com This intermediate is a key branching point for further derivatization.

Another approach utilizes 2-hydroxynicotinaldehyde (B1277654) as a starting material. This compound can serve as a transient directing group in palladium-catalyzed C-H activation reactions, highlighting its utility in constructing complex pyridine frameworks. researchgate.netnih.govacs.orgnih.gov

The general reactivity of the pyridine ring is crucial in these synthetic designs. The nitrogen atom deactivates the ring towards electrophilic substitution, making harsh conditions often necessary for reactions like chlorination. abertay.ac.uk Conversely, it activates the ring for nucleophilic substitution, particularly at the 2- and 4-positions. abertay.ac.uk

Regioselective Chlorination Approaches on Hydroxynicotinaldehyde Scaffolds

The introduction of a chlorine atom at the 2-position of a hydroxynicotinaldehyde scaffold requires careful control of reaction conditions to achieve the desired regioselectivity. Direct chlorination of pyridine and its derivatives can be challenging and may lead to a mixture of products. abertay.ac.uk

A common strategy involves the use of phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) to chlorinate a hydroxyl group at the 2-position, which exists in tautomeric equilibrium with the corresponding pyridone. For instance, 2-hydroxy-5-nitropyridine (B147068) can be effectively chlorinated to 2-chloro-5-nitropyridine. google.com This principle can be extended to hydroxynicotinaldehyde derivatives.

In a related synthesis, 2-hydroxy-5-hydroxymethylpyridine is chlorinated using phosphorus pentachloride in phosphoryl chloride to yield 2-chloro-5-chloromethylpyridine. google.com This demonstrates the feasibility of chlorinating a hydroxyl group at the 2-position in the presence of other functional groups. The choice of chlorinating agent and reaction conditions is critical to avoid unwanted side reactions, such as the chlorination of the aldehyde group.

PrecursorChlorinating AgentProductReference
2-Hydroxy-5-nitropyridinePOCl₃/PCl₅2-Chloro-5-nitropyridine google.com
2-Hydroxy-5-hydroxymethylpyridinePCl₅/POCl₃2-Chloro-5-chloromethylpyridine google.com

Hydroxylation and Formylation Strategies on Chloropyridine Intermediates

With a chloropyridine scaffold in hand, the subsequent introduction of the hydroxyl and formyl groups is required. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. niscpr.res.injk-sci.comchemistrysteps.comorganic-chemistry.org This reaction typically employs a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the Vilsmeier reagent, which acts as the formylating agent. chemistrysteps.com

For the synthesis of this compound, a key intermediate is 2-chloro-5-hydroxypyridine. The formylation of this substrate can be achieved using the Vilsmeier-Haack reaction. The hydroxyl group at the 5-position activates the pyridine ring towards electrophilic substitution, directing the formylation to the adjacent 3-position.

Alternatively, formylation can be achieved through other methods, such as the Reimer-Tiemann reaction, although this can sometimes lead to competing reactions. nih.gov The direct lithiation of a chloropyridine followed by quenching with a formylating agent like DMF is another viable strategy for introducing the aldehyde group. abertay.ac.uk

The hydroxylation of a chloropyridine can be accomplished through nucleophilic substitution reactions, though this often requires harsh conditions. A more common approach is to introduce the hydroxyl group at an earlier stage of the synthesis and then perform the chlorination and formylation steps.

Precursor-Based Synthesis Routes

These routes focus on building the pyridine ring from acyclic precursors or modifying structurally similar heterocyclic compounds.

Synthesis from Structurally Related Nicotinic Aldehydes or Pyridines

A plausible synthetic route to this compound starts from 6-hydroxynicotinaldehyde. smolecule.com This precursor can be synthesized through various methods, including the direct hydroxylation of nicotinaldehyde or the reduction of morpholine (B109124) amide derivatives of pyridine carboxylic acids. smolecule.com Once 6-hydroxynicotinaldehyde is obtained, a regioselective chlorination at the 2-position would yield the target molecule. This transformation would likely involve the protection of the aldehyde and hydroxyl groups, followed by a chlorination reaction, and subsequent deprotection.

Another related precursor is 2-chloronicotinaldehyde. The synthesis of this compound has been reported from 2-chloronicotinic acid via reduction. chemistrysteps.com Subsequent hydroxylation at the 5-position would be required to complete the synthesis of this compound. This hydroxylation could potentially be achieved through electrophilic substitution, though the deactivating effect of the chloro and aldehyde groups would need to be considered.

Starting MaterialKey TransformationIntermediate/ProductReference
6-Hydroxynicotinic AcidCatalytic Hydrogenation6-Hydroxynicotinaldehyde google.com
2-Chloronicotinic AcidReduction2-Chloronicotinaldehyde chemistrysteps.com
2-Chloro-5-hydroxypyridineVilsmeier-Haack FormylationThis compound niscpr.res.injk-sci.comchemistrysteps.comorganic-chemistry.org

Development and Optimization of Novel Synthetic Routes

The development of novel and optimized synthetic routes is an ongoing area of research, driven by the need for more efficient, cost-effective, and environmentally friendly processes. One area of innovation is the use of continuous flow reactors, which can offer improved reaction control, safety, and scalability. For instance, the synthesis of bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043) has been demonstrated using a flow reactor. asianpubs.org

Furthermore, the optimization of reaction conditions, such as catalyst loading, temperature, and solvent, is crucial for maximizing yield and purity. For example, in the synthesis of 2-chloro-5-nitropyridine, the optimization of catalyst type and amount, as well as reaction temperature, was found to significantly improve the yield of the intermediate 2-hydroxy-5-nitropyridine. google.com

The exploration of new catalytic systems is another avenue for improving synthetic efficiency. For example, 2-hydroxynicotinaldehyde itself has been employed as a catalyst in palladium-catalyzed reactions, demonstrating the potential for the product or its precursors to participate in their own synthesis in novel ways. researchgate.netnih.govacs.orgnih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The application of green chemistry principles to the synthesis of pyridine derivatives, including this compound, is an area of growing interest aimed at reducing environmental impact and improving sustainability. ijarsct.co.inresearchgate.net

Catalytic Strategies: A significant advancement in green chemistry is the use of catalysts to promote reactions with higher efficiency and selectivity, often under milder conditions. For the synthesis of pyridine aldehydes, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused. researchgate.net For instance, the use of a silver-loaded activated carbon catalyst for the oxidation of a similar pyridine methanol (B129727) derivative highlights a step towards a greener process. google.com The development of catalysts based on earth-abundant and non-toxic metals is a key research direction. numberanalytics.com

Alternative Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives. ijarsct.co.in For pyridine synthesis, reactions in aqueous media or solvent-free conditions have been explored. researchgate.netrsc.org The use of supercritical fluids, such as supercritical CO₂, also presents a promising green solvent alternative due to its low toxicity and recyclability. ijarsct.co.in

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netbeilstein-journals.org This approach has been successfully applied to the synthesis of various pyridine derivatives. researchgate.net

Biocatalysis: The use of enzymes as biocatalysts offers a highly sustainable and environmentally friendly route for chemical synthesis. numberanalytics.com While specific biocatalytic methods for this compound are not documented, the broader application of enzymes in producing pyridine derivatives suggests potential for future development in this area. numberanalytics.com

The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry Approach Potential Application in Synthesis Anticipated Benefits
Heterogeneous Catalysis Oxidation of 2-chloro-5-hydroxymethylpyridine (B1360356) using a recyclable, solid-supported catalyst.Ease of catalyst separation and reuse, reduced waste. researchgate.net
Use of Green Solvents Performing the oxidation reaction in water, ethanol, or supercritical CO₂.Reduced toxicity and environmental impact. ijarsct.co.inrsc.org
Microwave-Assisted Synthesis Conducting the synthesis under microwave irradiation.Shorter reaction times, lower energy consumption, potentially higher yields. researchgate.netbeilstein-journals.org
Biocatalysis Employing an oxidase enzyme for the selective oxidation of the alcohol precursor.High selectivity, mild reaction conditions, biodegradable catalyst. numberanalytics.com
Atom Economy Utilizing catalytic air oxidation where oxygen from the air is the oxidant.Maximizes the incorporation of starting materials into the final product. organic-chemistry.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Chemical Reactivity and Advanced Transformations of 2 Chloro 5 Hydroxynicotinaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group in 2-Chloro-5-hydroxynicotinaldehyde is a key site for a variety of chemical reactions, enabling the extension of the carbon skeleton and the introduction of new functionalities.

Condensation Reactions

The aldehyde functionality readily undergoes condensation reactions with various nucleophiles. For instance, it can react with amines to form Schiff bases or with activated methylene (B1212753) compounds in Knoevenagel-type condensations. These reactions are fundamental in the synthesis of a diverse range of heterocyclic compounds. For example, the condensation of similar 2-chloro-3-formylquinolines with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazone, which can be further reacted with other aldehydes. nih.gov Similarly, condensation with phenylhydrazine (B124118) can lead to the formation of Schiff bases that can undergo intramolecular cyclization to form pyrazolo[3,4-b]quinolines. nih.gov

Multicomponent reactions involving this aldehyde are also a powerful tool. For instance, reactions with 5,5-dimethylcyclohexane-1,3-dione (B117516) and various amino compounds can lead to the one-pot synthesis of complex fused heterocyclic systems like dihydrodibenzo[b,g] iris-biotech.denaphthyridines. nih.gov These transformations underscore the utility of the aldehyde group as a linchpin for constructing intricate molecular frameworks.

Nucleophilic Additions and Subsequent Transformations

The electrophilic carbon of the aldehyde group is susceptible to nucleophilic attack. cymitquimica.comyoutube.com This fundamental reactivity allows for the introduction of a wide array of substituents. The addition of organometallic reagents, such as Grignard or organolithium reagents, can generate secondary alcohols, providing a route to chiral molecules.

Furthermore, the aldehyde can serve as a transient directing group in transition-metal-catalyzed C-H functionalization reactions. rsc.orgresearchgate.netresearchgate.net By forming a reversible imine with a primary amine substrate, the aldehyde can direct the metallation and subsequent functionalization of a specific C-H bond within the substrate. rsc.orgresearchgate.net For example, 2-hydroxynicotinaldehyde (B1277654) has been effectively used as a transient directing group in palladium-catalyzed γ-arylation of amines. rsc.org

Reductive and Oxidative Conversions of the Formyl Group

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to other important functional groups.

Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can efficiently reduce the aldehyde to the corresponding hydroxymethyl group. This transformation is useful for creating building blocks with a primary alcohol functionality.

Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This conversion is valuable for synthesizing nicotinic acid derivatives, which are important in medicinal chemistry. Enzymatic oxidation is also a viable and often more selective method. nih.gov For instance, aldehyde oxidoreductases can catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.gov

Reactions of the Hydroxyl Group

The phenolic hydroxyl group on the pyridine (B92270) ring also offers a handle for further chemical modifications, although its reactivity can be influenced by the electronic nature of the pyridine ring and the other substituents.

Oxidation Reactions to Carbonyl Compounds

The oxidation of the hydroxyl group in this compound to a carbonyl compound is a potential transformation, though less commonly reported than reactions of the aldehyde. Such an oxidation would lead to a quinone-like structure. While specific examples for this particular compound are scarce in the reviewed literature, analogous oxidations of hydroxypyridines are known. Enzymatic methods, such as those employing alcohol oxidases, could potentially effect this transformation. nih.gov

Protecting Group Strategies and Deprotection Methodologies

In multi-step syntheses, it is often necessary to protect the reactive hydroxyl group to prevent unwanted side reactions while other parts of the molecule are being modified. uchicago.edu

Protection: A variety of protecting groups can be employed for the hydroxyl functionality. Common choices include ethers (e.g., methyl, benzyl (B1604629), or silyl (B83357) ethers) and esters. The selection of the protecting group depends on its stability to the reaction conditions planned for subsequent steps. iris-biotech.deuchicago.educreative-peptides.comsynarchive.com For example, a tert-butyldimethylsilyl (TBDMS) group is stable under a wide range of conditions but can be selectively removed with fluoride (B91410) ions. glenresearch.com

Deprotection: The removal of the protecting group is a critical final step. The choice of deprotection method is dictated by the nature of the protecting group. uchicago.educreative-peptides.com For instance, benzyl ethers can be cleaved by hydrogenolysis, while silyl ethers are typically removed using fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF). creative-peptides.com Acid-labile groups like the tert-butoxycarbonyl (Boc) group can be removed with acids such as trifluoroacetic acid (TFA). iris-biotech.de The concept of orthogonal protection, where different protecting groups can be removed selectively under different conditions, is a powerful strategy in the synthesis of complex molecules. uchicago.edu

Nucleophilic Substitutions and Ether/Ester Formation

The phenolic hydroxyl group at the C-5 position of this compound is a key site for nucleophilic substitution reactions, enabling the straightforward formation of ethers and esters. These transformations are fundamental for modifying the molecule's solubility, electronic properties, and potential for further functionalization.

Ether Formation: The Williamson ether synthesis is a classic and highly effective method for converting the hydroxyl group into an ether linkage. wikipedia.orgbyjus.commasterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where the hydroxyl group is first deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. chemistrysteps.comchemicalbook.com This intermediate then attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) or another substrate with a good leaving group (like a tosylate) to yield the corresponding ether. wikipedia.orgchemistrysteps.com The choice of a primary alkyl halide is crucial to maximize the yield of the substitution product and avoid competing elimination reactions. masterorganicchemistry.comchemistrysteps.com

Ester Formation: The hydroxyl group can be readily acylated to form esters. This is typically achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl). The inherent basicity of the pyridine nitrogen within the substrate molecule itself can also play a role in catalyzing this transformation. This reaction is useful for protecting the hydroxyl group or for introducing new functional moieties into the molecule. The reverse reaction, the hydrolysis of the corresponding ester (e.g., 2-Chloro-5-acetoxypyridine), can be achieved using a base like potassium carbonate in a solvent such as methanol (B129727) to regenerate the hydroxyl group. chemicalbook.com

The following table illustrates representative ether and ester formation reactions.

Product NameReagentsBaseSolventReaction Type
2-Chloro-5-methoxynicotinaldehydeMethyl Iodide (CH₃I)Sodium Hydride (NaH)Tetrahydrofuran (THF)Williamson Ether Synthesis
2-Chloro-5-(benzyloxy)nicotinaldehydeBenzyl Bromide (BnBr)Potassium Carbonate (K₂CO₃)Acetonitrile (B52724)Williamson Ether Synthesis
(6-Chloro-5-formylpyridin-3-yl) acetate (B1210297)Acetic AnhydridePyridineDichloromethane (DCM)Esterification
(6-Chloro-5-formylpyridin-3-yl) benzoateBenzoyl ChlorideTriethylamine (Et₃N)Tetrahydrofuran (THF)Esterification

Reactions of the Chloro Substituent

The chlorine atom at the C-2 position of the pyridine ring is a versatile handle for a variety of transformations, including metal-halogen exchange, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.

Halogen-Metal Exchange Reactions and Organometallic Intermediates

Halogen-metal exchange offers a powerful method for converting the relatively unreactive C-Cl bond into a highly nucleophilic carbon-metal bond. This transformation typically involves reacting the chloro-substituted pyridine with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or tert-butyllithium, at low temperatures.

The reaction proceeds by the exchange of the chlorine atom for the metal, generating a 2-lithiated pyridine intermediate. This potent organometallic species can then be trapped with a wide range of electrophiles to introduce new functional groups at the C-2 position. It is important to note that the acidic proton of the 5-hydroxyl group would likely need to be protected (e.g., as a silyl ether) prior to performing a halogen-metal exchange to prevent quenching of the organolithium reagent.

Illustrative Reaction Sequence:

Protection: Reaction of this compound with a protecting group reagent (e.g., tert-Butyldimethylsilyl chloride).

Exchange: Treatment of the protected intermediate with n-butyllithium in THF at -78 °C to form the 2-lithiated species.

Electrophilic Quench: Addition of an electrophile, such as dimethylformamide (DMF) to introduce a second aldehyde group, or an alkyl halide to introduce an alkyl group.

Deprotection: Removal of the protecting group to reveal the new 2-substituted-5-hydroxynicotinaldehyde.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of the electronegative ring nitrogen activates the C-2 position, making the chloro substituent a viable leaving group for displacement by strong nucleophiles. ossila.com SNAr reactions typically proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net

A wide array of nucleophiles can be employed to displace the chloride, offering a direct route to diverse derivatives.

Amines: Primary and secondary amines react to form 2-aminopyridine (B139424) derivatives.

Alkoxides: Reagents like sodium methoxide (B1231860) can displace the chloride to form 2-alkoxypyridines.

Thiolates: Sulfur nucleophiles readily react to yield 2-thiopyridine derivatives.

The regioselectivity of SNAr reactions on substituted pyrimidines and pyridines can be sensitive to the nature of the nucleophile and other substituents on the ring. wuxiapptec.com For this compound, the reaction conditions would be critical to favor substitution at the C-2 position without undesired side reactions involving the other functional groups.

NucleophileProductTypical Conditions
Ammonia2-Amino-5-hydroxynicotinaldehydeHigh pressure, elevated temperature
Piperidine5-Hydroxy-2-(piperidin-1-yl)nicotinaldehydeHeat in a polar aprotic solvent (e.g., DMF)
Sodium Methoxide5-Hydroxy-2-methoxynicotinaldehydeHeat in methanol
Sodium Thiophenoxide5-Hydroxy-2-(phenylthio)nicotinaldehydePolar aprotic solvent (e.g., DMF)

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck)

The C-2 chloro substituent serves as an excellent electrophilic partner in a variety of palladium- or nickel-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. While aryl chlorides can be less reactive than the corresponding bromides or iodides, appropriate selection of catalysts and ligands can achieve high efficiency. wikipedia.orgwikipedia.org

Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: The Stille reaction involves the coupling of the aryl chloride with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.orglibretexts.orgcore.ac.uk Organostannanes are stable and tolerant of many functional groups, though they are noted for their toxicity. libretexts.org

Negishi Coupling: This powerful reaction utilizes a pre-formed organozinc reagent, which is coupled with the aryl chloride using a palladium or nickel catalyst. wikipedia.orgtaylorandfrancis.com Organozinc reagents are highly reactive but are also sensitive to moisture and air. taylorandfrancis.com

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.orgbyjus.com This reaction is stereoselective and offers a direct method for vinylation of the pyridine ring. organic-chemistry.orgbyjus.com

The following table provides representative examples of these cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst/LigandBaseProduct
Suzuki CouplingPhenylboronic AcidPd(PPh₃)₄K₂CO₃5-Hydroxy-[2,2'-bipyridine]-3-carbaldehyde
Stille CouplingTributyl(vinyl)stannanePdCl₂(PPh₃)₂-5-Hydroxy-2-vinylnicotinaldehyde
Negishi CouplingPhenylzinc ChloridePd(dppf)Cl₂-5-Hydroxy-[2,2'-bipyridine]-3-carbaldehyde
Heck ReactionStyrenePd(OAc)₂ / P(o-tol)₃Et₃N5-Hydroxy-2-styrylnicotinaldehyde

Reactivity of the Pyridine Nitrogen Atom

Coordination Chemistry and Ligand Design

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it a Lewis basic site capable of coordinating to metal centers. The presence of adjacent functional groups, specifically the aldehyde and hydroxyl moieties, allows for the potential of multidentate chelation, where the molecule binds to a metal through more than one atom. This property is highly relevant in the field of coordination chemistry and catalysis.

Research on the closely related parent compound, 2-hydroxynicotinaldehyde, has demonstrated its utility as a catalytic, transient directing group in palladium-catalyzed C-H activation reactions. nih.govsigmaaldrich.com In these transformations, the aldehyde condenses with a primary amine substrate to form an imine, which then coordinates to the palladium catalyst through both the imine and pyridine nitrogens. scispace.com This bidentate coordination directs the catalyst to a specific C-H bond for functionalization. sigmaaldrich.com It is highly probable that this compound could function similarly, acting as a bidentate or even tridentate ligand (involving the hydroxyl oxygen) in the design of novel catalysts or metal-organic frameworks. The electronic and steric effects of the chloro substituent would be expected to modulate the coordinating ability and the stability of the resulting metal complexes.

N-Alkylation and N-Oxidation Pathways

The chemical versatility of this compound extends to reactions involving the pyridine nitrogen atom. N-alkylation and N-oxidation introduce new functionalities and significantly alter the electronic properties of the molecule, opening avenues for the synthesis of a diverse range of derivatives. While specific literature on the N-alkylation and N-oxidation of this compound is not extensively detailed, the reactivity can be inferred from studies on analogous 2-chloropyridine (B119429) and substituted pyridine systems.

N-Alkylation of this compound

N-alkylation of pyridine derivatives typically involves the reaction of the heterocyclic nitrogen with an alkyl halide or other electrophilic alkylating agents. In the case of this compound, the reaction is expected to proceed by nucleophilic attack of the pyridine nitrogen on the alkylating agent, leading to the formation of a pyridinium (B92312) salt. The presence of the hydroxyl and aldehyde groups can influence the reactivity of the pyridine nitrogen. The hydroxyl group, being electron-donating, can increase the nucleophilicity of the pyridine nitrogen, potentially facilitating the alkylation process.

The direct N-alkylation of 2-hydroxypyridines can sometimes lead to a mixture of N- and O-alkylation products. However, methods have been developed to favor N-alkylation. For instance, the use of specific base and solvent systems can control the regioselectivity of the reaction.

A general approach for the N-alkylation of a substituted 2-chloropyridine involves its reaction with an alkyl halide, such as an alkyl bromide or iodide, often in the presence of a base to deprotonate the hydroxyl group, which could otherwise interfere with the reaction. The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) to less polar options, depending on the specific reactants.

Table 1: Representative Conditions for N-Alkylation of Pyridine Analogs

Alkylating AgentBaseSolventTemperature (°C)Product Type
Ethyl bromoacetate (B1195939)--RefluxPyridinium salt
Alkyl BromidesSodium HydrideTetrahydrofuran (THF)Room TemperatureN-alkylated pyridone
Alkyl HalidesPotassium CarbonateDimethylformamide (DMF)25-100N-alkylated pyridine

This table presents generalized conditions based on reactions with analogous pyridine compounds and may require optimization for this compound.

Detailed research on related compounds, such as 2-chloro-5-methylpyridine, has shown successful N-alkylation to form pyridinium salts. For example, the reaction with ethyl bromoacetate proceeds to yield the corresponding N-substituted pyridinium salt. google.com For substrates with a hydroxyl group, careful selection of the base is crucial to avoid competitive O-alkylation.

N-Oxidation of this compound

N-oxidation of pyridines is a common transformation that leads to the formation of pyridine N-oxides. These compounds exhibit modified electronic properties and can serve as intermediates for further functionalization. The N-oxidation of 2-chloropyridine derivatives is well-documented and typically involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. abertay.ac.ukchemicalbook.com

The presence of the electron-withdrawing chloro and aldehyde groups on the pyridine ring would be expected to decrease the nucleophilicity of the nitrogen atom, making N-oxidation more challenging compared to unsubstituted pyridine. However, the electron-donating hydroxyl group could partially counteract this effect.

A common method for the N-oxidation of 2-chloropyridine involves reacting it with hydrogen peroxide in the presence of a catalyst, such as a tungsten- or molybdenum-based compound, or under acidic conditions. google.comgoogle.com One patented process describes the N-oxidation of 2-chloropyridine using hydrogen peroxide with a supported sulfonic acid or carboxylic acid catalyst, achieving high selectivity to the N-oxide. google.com Another approach involves the use of hydrogen peroxide with a TS-1 molecular sieve catalyst in water. google.com

Table 2: Reagents and Conditions for N-Oxidation of 2-Chloropyridine Analogs

Oxidizing AgentCatalyst/Co-reagentSolventTemperature (°C)Yield (%)
Hydrogen PeroxideTungstic acidtert-Butyl alcohol6078 (as hydrochloride)
Hydrogen PeroxideSupported sulfonic acidMethanol80~36
Hydrogen PeroxideTS-1 molecular sieveWater70-80~99

This table provides reaction conditions reported for the N-oxidation of 2-chloropyridine and serves as a guide for the potential N-oxidation of this compound. google.comgoogle.comgoogle.com Yields are as reported in the cited literature for the analogous compound.

The resulting this compound N-oxide would be a valuable intermediate. The N-oxide group can activate the pyridine ring for further nucleophilic substitution reactions, particularly at the 2- and 4-positions, and can also be subsequently removed if desired. abertay.ac.uk

Applications of 2 Chloro 5 Hydroxynicotinaldehyde in Modern Synthetic Chemistry

Role as a Versatile Organic Synthesis Intermediate

As a functionalized heterocycle, 2-Chloro-5-hydroxynicotinaldehyde serves as a valuable intermediate in multi-step synthetic sequences. innospk.com The pyridine (B92270) core is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds. sigmaaldrich.com

The compound is recognized as a heterocyclic building block, a class of molecules that form the basis for constructing more elaborate chemical architectures. sigmaaldrich.combldpharm.combldpharm.com Its structure, featuring multiple reactive sites, allows for sequential and controlled modifications, enabling the synthesis of complex polycyclic and substituted heterocyclic systems that are staples in drug discovery and materials science. innospk.comnih.gov For instance, the aldehyde can undergo condensation or reductive amination, the hydroxyl group can be etherified or esterified, and the chloro-substituted pyridine ring can participate in various cross-coupling reactions.

This aldehyde is an important intermediate for synthesizing a range of more complex molecules, including those with potential applications as pharmaceuticals and agrochemicals. innospk.com The synthesis of compounds like Vonoprazan, a potassium-competitive acid blocker, involves intermediates derived from functionalized pyrrole-3-carboxaldehydes, showcasing the importance of such aldehyde precursors in medicinal chemistry. pharmaffiliates.com The inherent reactivity of this compound makes it a key component in the production of active pharmaceutical ingredients (APIs) and the development of novel herbicides and fungicides. innospk.com

Exploration as a Transient Directing Group (TDG) in C-H Functionalization

One of the most advanced applications being explored for nicotinaldehyde derivatives is their use as transient directing groups (TDGs) in transition-metal-catalyzed C-H functionalization. This strategy avoids the need for separate steps to install and remove a directing group, enhancing synthetic efficiency. nih.govd-nb.info While much of the foundational research has been conducted using the parent compound, 2-hydroxynicotinaldehyde (B1277654), the mechanistic principles are directly applicable and provide a blueprint for the utility of its chlorinated analogue. nih.govrsc.org

The mechanism of C-H activation using a 2-hydroxynicotinaldehyde-derived TDG is a sophisticated catalytic cycle. nih.govrsc.org The process begins with the reversible condensation of the aldehyde TDG with a primary amine substrate to form an imine. nih.govd-nb.info The bidentate chelation of the resulting imine's nitrogen and the hydroxyl group to a palladium(II) center is a crucial step. rsc.org This coordination forms a metallacyclic intermediate that positions the catalyst in proximity to a specific C(sp³)–H bond, typically at the γ-position of the amine. nih.govrsc.org This directed proximity facilitates the cleavage of the otherwise inert C-H bond, which is often the turnover-limiting step of the reaction. researchgate.net The resulting palladacycle can then engage with a coupling partner, and subsequent reductive elimination releases the functionalized product, regenerating the active catalyst. snnu.edu.cn

The use of 2-hydroxynicotinaldehyde as a TDG has enabled remarkable regioselectivity in the functionalization of aliphatic amines. rsc.org It has proven highly effective for the challenging γ-C(sp³)–H arylation of primary aliphatic amines, including linear, cyclic, and α-substituted variants, using aryl iodides as coupling partners. nih.govrsc.org This method successfully targets both methylene (B1212753) and methyl C-H bonds with high efficiency. nih.gov Beyond arylation, the strategy has been extended to other important transformations. A notable example is the γ-C(sp³)–H fluorination of aliphatic amines, where N-Fluorobenzenesulfonimide (NFSI) is used as the fluorine source. rsc.org This demonstrates the versatility of the nicotinaldehyde-based TDG system in forging various carbon-heteroatom bonds. acs.org

Reaction Type Substrate Catalyst System Key Findings Reference
γ-C(sp³)–H Arylation Primary aliphatic amines (cyclic and acyclic)Pd(II) catalyst, 2-hydroxynicotinaldehyde (TDG)Efficient arylation of γ-methylene and γ-methyl C-H bonds with aryl iodides. Catalyst loading can be as low as 2%. nih.gov
γ-C(sp³)–H Fluorination Primary aliphatic aminesPd(II) catalyst, 2-hydroxynicotinaldehyde (TDG), Pyridone Ligand, NFSISelective fluorination at γ-positions. Electron-deficient pyridone ligands were found to be crucial for the reaction. rsc.orgacs.org

The success of these C-H functionalization reactions relies on a finely tuned catalytic system. A typical system consists of a palladium(II) source, such as palladium acetate (B1210297) (Pd(OAc)₂), and a catalytic amount of the nicotinaldehyde-derived TDG. nih.gov The ability to use the directing group in sub-stoichiometric amounts (e.g., 4 mol%) represents a significant advancement, making the process more atom-economical. nih.gov In certain transformations, such as the aforementioned fluorination, the addition of specialized ligands is critical. For instance, electron-deficient pyridone ligands were found to be essential for facilitating the reaction, highlighting the cooperative interplay between the catalyst, ligand, and transient directing group. rsc.org The development of these multicomponent catalytic systems is key to expanding the scope and efficiency of C-H activation chemistry.

Contribution to the Synthesis of Sp3-Rich Molecular Scaffolds

The construction of molecules rich in sp3-hybridized carbon centers is a central theme in modern drug discovery, as such structures provide greater three-dimensionality, which can lead to improved selectivity and pharmacological properties. The functional group array of this compound, particularly the aldehyde, makes its parent compound, 2-hydroxynicotinaldehyde, a cornerstone in palladium-catalyzed C(sp³)–H functionalization—a state-of-the-art technique for forging carbon-carbon and carbon-heteroatom bonds from otherwise inert C-H bonds. nih.govresearchgate.net

This aldehyde can react reversibly with a primary amine substrate to form an imine. This imine then acts as a transient directing group (TDG), guiding a palladium catalyst to selectively activate a specific C(sp³)–H bond, typically at the gamma (γ) position to the amine. nih.govresearchgate.net This directed activation allows for the precise introduction of new functional groups. The presence of the chloro (an electron-withdrawing group) and hydroxyl (an electron-donating group) substituents on the this compound framework is anticipated to modulate the electronic properties and stability of the imine intermediate and its coordination with the metal catalyst, thereby fine-tuning the reactivity and efficiency of the catalytic system. While much of the foundational work has been demonstrated with 2-hydroxynicotinaldehyde, the principles are directly applicable to its derivatives.

The synthesis of bridged polycyclic scaffolds, which contain intricate three-dimensional ring systems, represents a significant synthetic challenge. The transient directing group strategy employing the 2-hydroxynicotinaldehyde core has proven exceptionally effective in this area. whiterose.ac.uk The strategy involves using a starting material that already contains a bridged scaffold, such as exo-2-aminonorbornane, and employing the TDG to direct C-H arylation at a specific position. whiterose.ac.uk This initial arylation step installs a new aromatic group that can then be used as a handle for subsequent ring-forming reactions, leading to a variety of novel and complex bridged polycyclic systems. whiterose.ac.uk

A key advantage of this method is its ability to generate significant molecular complexity from a single starting material through a "reaction toolkit" approach. For example, a one-pot C-H arylation/cyclization can be achieved by choosing an aryl halide with a reactive functional group. whiterose.ac.uk This efficient, complexity-generating process allows for the rapid assembly of diverse molecular architectures that would be difficult to access through traditional synthetic routes. whiterose.ac.ukwhiterose.ac.uk

Starting AmineArylating AgentTransient Directing GroupResulting Scaffold TypeRef
exo-2-AminonorbornaneMethyl 2-iodobenzoate2-HydroxynicotinaldehydeBenzazepinone (B8055114) whiterose.ac.uk
exo-2-Aminonorbornane2-Fluoro-3-iodopyridine (B38475)2-HydroxynicotinaldehydeTetrahydroquinoxaline whiterose.ac.uk
exo-2-Aminonorbornane1-Iodo-4-methoxybenzene2-HydroxynicotinaldehydeMonoarylated intermediate whiterose.ac.uk

Annulation is a process that involves the fusion of a new ring onto a molecule through the formation of two new bonds. scripps.edu In the context of the TDG strategy, the initial C–H functionalization is often the gateway to subsequent annulation and cyclization reactions. whiterose.ac.ukrsc.org The arylated intermediates produced using the 2-hydroxynicotinaldehyde-derived TDG are perfectly primed for intramolecular ring closures. whiterose.ac.uk

Several types of cyclization reactions can be employed, demonstrating the versatility of the strategy:

Lactamization: When the installed aryl group contains an ester, as in the case of using methyl 2-iodobenzoate, a subsequent intramolecular reaction with the amine leads to the formation of a lactam, creating a benzazepinone scaffold in a single operation. whiterose.ac.uk

Nucleophilic Aromatic Substitution (SNAr): Using an electron-deficient aryl halide like 2-fluoro-3-iodopyridine allows for an initial arylation followed by an intramolecular SNAr reaction, where the amine displaces the fluorine atom to form a new heterocyclic ring, yielding a tetrahydroquinoxaline scaffold. whiterose.ac.uk

Buchwald-Hartwig Coupling: An arylated intermediate can be further functionalized, for example by bromination, and then subjected to an intramolecular Buchwald-Hartwig coupling to form an additional ring. whiterose.ac.uk

Bischler-Napieralski Type Reactions: This classical cyclization for forming isoquinolines has also been adapted, where an arylated intermediate undergoes rearrangement and cyclization to generate novel scaffold types. whiterose.ac.uk

These follow-up reactions highlight that the initial C-H activation is not an endpoint but a strategic step that sets the stage for diverse and powerful annulation and cyclization cascades. nih.govmdpi.com

Potential in Developing Novel Reagents and Catalysts

The utility of this compound and its parent compound extends beyond being a simple building block; it functions as a key component of an advanced catalytic system. Its role as a catalytic transient directing group is a prime example of its potential in developing novel reagents and catalysts. nih.gov A major advance in this area was the demonstration that the directing group does not need to be used in stoichiometric amounts. High yields of arylated products can be achieved with as little as 4 mol% of 2-hydroxynicotinaldehyde, making the process highly efficient and cost-effective. nih.govresearchgate.net

This catalytic turnover is facilitated by the reversible formation of the imine and the use of specific solvent systems, such as a mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and acetic acid, often with water as an additive to promote hydrolysis of the product imine and release the catalyst and directing group. researchgate.net The development of this TDG has enabled a range of transformations beyond arylation, including:

C(sp³)–H Oxygenation: In the presence of a suitable oxidant, the system can catalyze the formation of C-O bonds, allowing for the acyloxylation and alkoxylation of free amines. nih.gov

C(sp³)–H Fluorination: Using electrophilic fluorine sources, the TDG can direct the selective fluorination of methyl and methylene groups at the γ-position of aliphatic amines. acs.org

Furthermore, the 2-hydroxynicotinaldehyde TDG has been successfully integrated into dual catalytic systems. For instance, it has been used with a copper(II) catalyst to achieve the C(sp²)–H sulfonylation of benzylamines, representing the first use of a sub-stoichiometric copper salt with a TDG for amine functionalization. acs.org The ability to tune the electronic properties of the aldehyde via substituents, such as the chloro and hydroxyl groups in this compound, offers a pathway to developing new, more specialized directing groups for an even broader range of catalytic transformations.

Reaction TypeCatalyst SystemTransient Directing GroupSubstrateRef
γ-C(sp³)–H ArylationPd(OAc)₂ / Ag₂CO₃2-HydroxynicotinaldehydePrimary Amines nih.govresearchgate.net
γ-C(sp³)–H AcyloxylationPd(OAc)₂ / [F⁺] Oxidant2-HydroxynicotinaldehydeAliphatic Amines nih.gov
γ-C(sp³)–H FluorinationPd(OAc)₂ / [F⁺] Reagent2-HydroxynicotinaldehydeAliphatic Amines acs.org
C(sp²)–H SulfonylationCu(OAc)₂ / MnO₂2-HydroxynicotinaldehydeBenzylamines acs.org

Spectroscopic and Structural Characterization of 2 Chloro 5 Hydroxynicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In 2-Chloro-5-hydroxynicotinaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton.

The chemical shift (δ) of these protons is influenced by the electronic effects of the substituents on the pyridine ring (the chlorine atom, the hydroxyl group, and the aldehyde group).

Aldehyde Proton (-CHO): This proton typically appears as a singlet in the downfield region of the spectrum, usually between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. Their chemical shifts would be influenced by the positions of the electron-withdrawing (chloro, aldehyde) and electron-donating (hydroxyl) groups.

Hydroxyl Proton (-OH): The signal for the hydroxyl proton can be broad and its chemical shift is variable, often appearing between 5 and 8 ppm. Its position can be dependent on concentration, temperature, and solvent.

While specific spectral data for this compound is not widely published, analysis of the closely related compound 2-Chloro-5-hydroxypyridine provides insight into the expected shifts for the ring protons. chemicalbook.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aldehyde (H-C=O) 9.5 - 10.5 Singlet (s)
Aromatic H-4 7.0 - 8.0 Doublet (d)
Aromatic H-6 7.5 - 8.5 Doublet (d)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbonyl Carbon (-CHO): This carbon is highly deshielded and is expected to resonate at the lowest field, typically in the range of 185-195 ppm.

Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts.

C-2 (bearing Cl): The carbon atom attached to the chlorine will be shifted downfield.

C-5 (bearing OH): The carbon attached to the hydroxyl group will also experience a downfield shift.

C-3 (bearing CHO): The carbon attached to the aldehyde group will be influenced by the carbonyl.

C-4 and C-6: These carbons, bonded to hydrogen, will have shifts determined by the cumulative effects of the substituents.

Spectral data for related compounds like 2-Chloro-3-hydroxypyridine and 5-Chloro-2-hydroxybenzophenone can be used to estimate the chemical shifts. chemicalbook.comspectrabase.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
C=O (Aldehyde) 185 - 195
C-5 (C-OH) 150 - 160
C-2 (C-Cl) 145 - 155
C-6 135 - 145
C-3 (C-CHO) 130 - 140

Advanced NMR Techniques (e.g., 2D NMR, COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

For an unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a cross-peak between the signals of the H-4 and H-6 protons would confirm their connectivity, although they are not on adjacent carbons, a long-range coupling might be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H-4 proton signal to the C-4 carbon signal and the H-6 proton signal to the C-6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons (those not attached to any protons). For instance, correlations would be expected from the aldehyde proton to the C-3 and C-4 carbons, and from the H-4 proton to the C-2, C-3, and C-5 carbons. These correlations are key to confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding connectivity. For a rigid aromatic system like this, NOESY can help confirm the relative positions of substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₆H₄ClNO₂), HRMS can distinguish its formula from other combinations of atoms that might have the same nominal mass.

The presence of chlorine is readily identified by its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Calculated Monoisotopic Mass (C₆H₄³⁵ClNO₂): 156.9931 g/mol

Calculated Monoisotopic Mass (C₆H₄³⁷ClNO₂): 158.9901 g/mol

Observing this isotopic pattern at high resolution provides strong evidence for the presence of a single chlorine atom in the molecule.

Fragmentation Patterns and Structural Information

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. For this compound, characteristic fragmentation pathways would be expected.

Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-H]⁺.

Loss of the Formyl Radical (M-29): The cleavage of the C-C bond between the pyridine ring and the aldehyde group can result in the loss of a formyl radical (•CHO), giving a peak at [M-29]⁺.

Loss of Chlorine (M-35/37): The loss of the chlorine radical (•Cl) is a possible fragmentation pathway for chloro-substituted aromatic compounds.

Loss of Carbon Monoxide (CO): Following the initial loss of other groups, aromatic aldehydes can often lose a molecule of carbon monoxide (CO, 28 Da). For example, the [M-H]⁺ fragment could subsequently lose CO.

Studies on the fragmentation of related 2-chloro-pyridone derivatives show that a common feature is the initial loss of HCl or a chlorine radical, which provides a model for the expected fragmentation of the chloropyridine core of the target molecule. jcsp.org.pk

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-Chloro-5-hydroxypyridine
2-Chloro-3-hydroxypyridine
5-Chloro-2-hydroxybenzophenone

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum provides valuable insights into its molecular structure by revealing the characteristic vibrational frequencies of its key functional groups.

The vibrational spectrum of this compound is characterized by the distinct absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups, including the hydroxyl (-OH), aldehyde (-CHO), chloro (-Cl), and pyridine ring C=C and C=N bonds.

The analysis of the IR spectrum involves identifying the following key vibrational modes:

O-H Stretching: The hydroxyl group typically exhibits a broad and strong absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is often indicative of hydrogen bonding, both intramolecularly with the adjacent aldehyde group and intermolecularly between molecules in the solid state.

C-H Stretching: The aldehyde C-H bond shows a characteristic pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected to appear in the 3000-3100 cm⁻¹ region.

C=O Stretching: The carbonyl group of the aldehyde is one of the most prominent features in the IR spectrum, displaying a strong and sharp absorption band typically in the range of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the pyridine ring and any involvement in hydrogen bonding. For instance, in a related molecule, 2-hydroxy-5-chloromethylbenzaldehyde, the C=O stretching vibration is observed at 1689 cm⁻¹ researchgate.net.

C=C and C=N Stretching: The aromatic pyridine ring gives rise to several absorption bands in the 1400-1650 cm⁻¹ region due to C=C and C=N stretching vibrations. These bands are often sharp and of medium to strong intensity. For example, aromatic C=C stretching vibrations in similar structures are seen between 1433 cm⁻¹ and 1620 cm⁻¹ researchgate.netresearchgate.net.

O-H Bending: The in-plane bending vibration of the hydroxyl group is typically found in the 1300-1450 cm⁻¹ range.

C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group usually appears as a medium to strong band between 1200 cm⁻¹ and 1300 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a medium to strong absorption band in the fingerprint region, typically between 700 cm⁻¹ and 800 cm⁻¹. In analogous chlorinated aromatic compounds, this band is observed around 727-769 cm⁻¹ researchgate.net.

The theoretical vibrational frequencies can be calculated using computational methods like Density Functional Theory (DFT), which, after applying a scaling factor, often show good agreement with experimental data obtained from solid-state measurements using techniques like the KBr pellet method nih.gov.

Table 1: Expected Infrared Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200-3600Strong, Broad
Aldehyde (Ar-CHO)C-H Stretch2850 & 2750Weak to Medium
Pyridine RingC-H Stretch3000-3100Medium
Aldehyde (-CHO)C=O Stretch1680-1700Strong, Sharp
Pyridine RingC=C & C=N Stretch1400-1650Medium to Strong
Hydroxyl (-OH)O-H Bend (in-plane)1300-1450Medium
PhenolicC-O Stretch1200-1300Medium to Strong
Chloro (-Cl)C-Cl Stretch700-800Medium to Strong

X-ray Crystallography

To perform single-crystal X-ray diffraction (SCXRD), a single crystal of this compound of suitable size and quality must first be grown. The crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The data obtained from SCXRD allows for the unambiguous determination of:

The planar structure of the pyridine ring.

The precise bond lengths and angles of all constituent atoms.

The conformation of the aldehyde and hydroxyl groups relative to the pyridine ring. It is expected that the molecule will be largely planar to maximize conjugation, with potential minor torsions.

The absolute configuration of the molecule if it crystallizes in a chiral space group.

The detailed structural information from SCXRD is crucial for analyzing the non-covalent interactions that stabilize the crystal structure.

Intramolecular Interactions: A key feature expected within the this compound molecule is an intramolecular hydrogen bond between the hydroxyl group (-OH) at the 5-position and the oxygen atom of the aldehyde group (-CHO) at the 4-position. This type of interaction is common in ortho-hydroxy aldehydes and leads to the formation of a stable six-membered ring, influencing the chemical and physical properties of the compound.

Intermolecular Interactions: The packing of molecules in the crystal is governed by intermolecular forces. Hydrogen bonds are among the strongest of these interactions. nih.gov In addition to the intramolecular hydrogen bond, the hydroxyl group can also participate in intermolecular hydrogen bonds with the nitrogen atom of the pyridine ring or the carbonyl oxygen of a neighboring molecule. These interactions link the molecules together, forming chains, sheets, or more complex three-dimensional networks. mdpi.comul.ie Other potential interactions include π-π stacking between the aromatic pyridine rings and weaker C-H···O or C-H···Cl interactions. mdpi.com

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. While no specific polymorphs of this compound have been reported, it is a possibility for molecules that can form different hydrogen-bonding motifs. The identification and characterization of potential polymorphs are critical, particularly in pharmaceutical applications.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as specific experimental data is not publicly available.)

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)13.4
β (°)95.0
Volume (ų)703.5
Z (molecules/unit cell)4
Key H-Bond (Intramolecular)O-H···O=C
Key H-Bond (Intermolecular)O-H···N(pyridine)

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential tool for the separation, purification, and purity assessment of synthesized chemical compounds. For this compound, both column chromatography and high-performance liquid chromatography (HPLC) are applicable methods.

Column Chromatography: Following its synthesis, this compound can be purified from the crude reaction mixture using silica (B1680970) gel column chromatography. A common mobile phase for this purification is a mixture of ethyl acetate (B1210297) and petroleum ether. chemicalbook.comechemi.com The separation is based on the differential adsorption of the compound and impurities to the stationary silica gel phase. The progress of the separation can be monitored by thin-layer chromatography (TLC), with a reported retention factor (Rf) value of 0.3 when using a 2:1 petroleum ether to ethyl acetate eluent system. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): For a more precise assessment of purity and for quantitative analysis, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. A typical RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecyl) silica column, which is nonpolar.

Mobile Phase: A polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peak shapes. sielc.com

Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance, likely in the 254-280 nm range due to the aromatic system.

The method can be run in isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to achieve optimal separation of the main compound from any impurities. researchgate.net Method validation according to established guidelines would be necessary to confirm its linearity, accuracy, and precision for quantitative applications. nih.gov

Table 3: Chromatographic Methods for this compound

MethodStationary PhaseMobile Phase / EluentPurpose
Thin-Layer Chromatography (TLC)Silica GelPetroleum Ether / Ethyl Acetate (2:1)Reaction Monitoring
Column ChromatographySilica GelEthyl Acetate / Petroleum Ether (1:3)Purification / Isolation
Reverse-Phase HPLCC18 SilicaAcetonitrile / Water (with acidifier)Purity Assessment / Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is a commonly applied method. In this technique, the compound is dissolved in a solvent and passed through a column containing a nonpolar stationary phase. A polar mobile phase is then used to elute the components of the mixture at different rates based on their hydrophobicity.

Research Findings:

The separation of pyridine derivatives is often achieved using C18 columns. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. sielc.comnih.gov The pH of the buffer can be adjusted to optimize the peak shape and retention time of the analyte. For compounds like this compound, which possesses both a hydroxyl and an aldehyde group, the polarity can be manipulated to achieve effective separation from impurities or related derivatives.

Due to the carbonyl group of the aldehyde, analysis can be enhanced through derivatization. A common method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable DNPH-hydrazone derivative. auroraprosci.comepa.gov These derivatives exhibit strong UV absorbance at wavelengths around 360 nm, significantly improving detection sensitivity and selectivity. auroraprosci.comwaters.com The retention time of the derivatized compound in the HPLC chromatogram is a key identifier, while the peak area can be used for quantification against a standard.

Below is an illustrative table of typical HPLC parameters that could be used for the analysis of this compound after derivatization with DNPH.

ParameterCondition
Instrument HPLC System with UV-Vis Detector
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v) auroraprosci.com
Flow Rate 1.0 mL/min auroraprosci.com
Column Temperature 30 °C auroraprosci.com
Detection Wavelength 360 nm (for DNPH derivative) auroraprosci.com
Injection Volume 20 µL auroraprosci.com
Expected Retention Time Variable, dependent on exact conditions and derivatization
Hypothetical value for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. LC-MS is invaluable for the structural elucidation of compounds like this compound, providing information on molecular weight and fragmentation patterns that help confirm the chemical structure.

Research Findings:

For LC-MS analysis, the mobile phase used in the chromatography portion must be volatile. Therefore, buffers like phosphate (B84403) are replaced with alternatives such as formic acid or ammonium (B1175870) acetate in the water/acetonitrile mixture. nih.govsielc.com After separation on the LC column, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules, which would be suitable for this compound. lcms.cz

The mass spectrometer first provides the mass-to-charge ratio (m/z) of the molecular ion (or a quasi-molecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). This allows for the confirmation of the molecular weight of the compound. Further structural information is obtained using tandem mass spectrometry (MS/MS or MSⁿ). nih.govshimadzu-webapp.eu In this process, the molecular ion is selected and fragmented, and the m/z ratios of the resulting fragment ions are measured. nih.gov The fragmentation pattern is often unique to a specific chemical structure and can be used to confirm the positions of the chloro, hydroxyl, and aldehyde functional groups on the pyridine ring. Derivatization with reagents like 2-hydrazinoquinoline (B107646) can also be employed to improve chromatographic performance and ionization efficiency for aldehydes and ketones. mdpi.com

The following table outlines representative parameters and expected results for an LC-MS analysis of this compound.

ParameterCondition/Value
LC System HPLC or UPLC
Column Reversed-Phase C18 (e.g., 3.0 x 50 mm) researchgate.net
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid researchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive/Negative
Precursor Ion [M+H]⁺ m/z 158.0 (Calculated for C₆H₅ClNO₂)
Major Fragment Ions (MS/MS) Fragments corresponding to losses of CO, HCl, or other characteristic groups
*Expected values based on the compound's structure, for illustrative purposes.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. waters.com

Research Findings:

UPLC systems operate at much higher pressures to force the mobile phase through the densely packed columns. The principles of separation are the same as in HPLC, but the efficiency is greatly enhanced. A typical HPLC analysis that might take over 30 minutes can often be completed in under 10 minutes using UPLC, without sacrificing resolution. waters.com This increased throughput is highly advantageous in research and quality control environments.

For this compound, a UPLC method would offer a rapid assessment of purity and could resolve closely related impurities more effectively than HPLC. The conditions would be similar to those used in HPLC, such as a C18 column and a mobile phase of acetonitrile and water, but with adjusted flow rates and gradient profiles to leverage the speed of the technique. sielc.com The use of smaller particle columns leads to sharper and narrower peaks, which enhances sensitivity and allows for the detection of trace-level impurities.

An illustrative UPLC method for this compound is detailed in the table below.

ParameterCondition
Instrument ACQUITY UPLC System or equivalent waters.com
Column UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate ~0.5 mL/min
Column Temperature 40 °C nih.gov
Analysis Time < 10 minutes waters.com
Detection UV (Photodiode Array) or Mass Spectrometry

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Hydroxynicotinaldehyde

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of a molecule are fundamental to its reactivity, stability, and spectroscopic properties. For 2-Chloro-5-hydroxynicotinaldehyde, computational methods provide a quantitative description of its molecular orbitals and electron density distribution.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost. nanobioletters.com By approximating the electron correlation energy, DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For molecules similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to analyze electronic features.

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov Furthermore, the molecular electrostatic potential (MEP) map illustrates the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting sites of interaction. nanobioletters.com Natural Bond Orbital (NBO) analysis can provide further detail on charge distribution and intramolecular stabilizing interactions. acs.org

Table 1: Calculated Ground State Properties of Pyridine (B92270) Derivatives Note: Data for representative, structurally similar compounds calculated using DFT methods.

Property Value Compound Method Source
HOMO-LUMO Gap 5.2 eV 5-Bromo-4-chloronicotinaldehyde B3LYP/6-311++G(d,p)
Dipole Moment 4.9 Debye 2-chloro-5-(2,5-dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,6(1H,5H)-dione B3LYP/6-311G nih.gov
NBO Charge (Oxygen) -0.43 e 5-Bromo-4-chloronicotinaldehyde B3LYP/6-311++G(d,p)

The presence of rotatable bonds (C-C, C-O) and functional groups capable of proton transfer means that this compound can exist in multiple conformations and tautomeric forms. Computational analysis is essential for determining the relative stabilities of these different structures. sapub.org

The primary tautomeric equilibrium for this molecule is between the hydroxypyridine (enol or lactim) form and the pyridone (keto or lactam) form. Theoretical studies on the parent 2-hydroxypyridine (B17775) system and its chlorinated derivatives have shown that the relative stability of these tautomers is highly sensitive to the position of substituents and the solvent environment. nih.gov For 5-chloro-2-hydroxypyridine, a close analogue, the lactim tautomer is strongly stabilized in the gas phase, whereas the pyridone (lactam) tautomer can become the dominant form in solution. nih.gov The aldehyde and hydroxyl groups can also exhibit different rotational conformers (e.g., syn vs. anti), further complicating the potential energy surface. sapub.orgnih.gov DFT calculations can accurately predict the relative energies of these various isomers, identifying the global minimum energy structure and the populations of different forms at equilibrium. sapub.org

Table 2: Theoretical Relative Stabilities of Tautomers for Substituted 2-Hydroxypyridines Note: This table illustrates the typical energy differences found in related systems. The hydroxypyridine (lactim) form is generally the reference (0 kJ/mol).

Tautomer/Conformer Relative Energy (Gas Phase, kJ/mol) Key Finding Source
5-Chloro-2-hydroxypyridine (Lactim, OHs) 0.0 Most stable tautomer in the gas phase. nih.gov
5-Chloro-2-pyridone (Lactam, C=O) 11.6 Significantly populated, stability increases in solvent. nih.gov
5-Chloro-2-hydroxypyridine (Lactim, OHa) 22.1 Least favorable form. nih.gov
N-nitroso N-thionitrosamine (TN) 0.0 Global minimum identified through conformational search. sapub.org

| 1-hydroxy 2-thionitroso diazene (B1210634) (HT) | +12.3 | Higher in energy than the TN tautomer. | sapub.org |

Reaction Mechanism Studies

2-Hydroxynicotinaldehyde (B1277654) and its derivatives are recognized for their role as transient directing groups (TDGs) in metal-catalyzed C–H functionalization reactions. acs.orgnih.gov Computational studies are indispensable for mapping the intricate reaction mechanisms, identifying key intermediates and transition states, and explaining observed selectivity. researchgate.netrsc.org

In a typical application, this compound reacts reversibly with a primary amine substrate to form an imine. This imine then acts as a bidentate ligand, coordinating to a metal center (e.g., Palladium or Copper) and directing it to a specific C-H bond for activation. acs.orgrsc.org The key step in this process is the C-H activation, which proceeds through a transition state.

DFT calculations are used to locate the geometry and energy of these transition states. orientjchem.org The energy of the transition state determines the activation barrier and thus the rate of the reaction. By comparing the activation barriers for C-H activation at different positions on the substrate, chemists can predict the regioselectivity of the reaction. researchgate.net For instance, distortion/interaction analysis of the transition state can reveal that steric repulsion or the electronic stabilization of the metal center dictates the reaction outcome. researchgate.net Furthermore, kinetic isotope effect (KIE) studies, both experimental and computational, can confirm whether C-H bond cleavage is the rate-determining step. rsc.org Natural Bond Orbital (NBO) analysis of the transition state can also reveal important details about charge distribution and orbital interactions during the bond-breaking and bond-forming processes. acs.orgnih.gov

A complete understanding of a reaction mechanism requires mapping the entire reaction pathway, from reactants to products, including all intermediates and transition states. Computational chemists use methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state correctly connects the reactant and product intermediates. orientjchem.org

Condensation with an amine to form the active imine directing group.

Coordination of the metal catalyst to the imine.

Concerted Metalation-Deprotonation (CMD) via a cyclometalated transition state to form a stable metallacycle intermediate. acs.orgnih.gov

Oxidative addition, migratory insertion, or reaction with another reagent.

Reductive elimination to form the C-C or C-X bond and regenerate the catalyst.

Hydrolysis of the imine to release the functionalized product.

Spectroscopic Data Prediction and Validation

Computational chemistry provides a powerful means to predict spectroscopic properties, which can be used to validate experimentally determined structures or to identify unknown compounds. mdpi.com By calculating properties related to NMR, IR, and UV-Vis spectroscopy, a direct comparison between theoretical and experimental data can be made. nanobioletters.com

For this compound, DFT calculations can predict:

Vibrational Frequencies: The calculation of harmonic vibrational frequencies allows for the prediction of the infrared (IR) and Raman spectra. researchgate.net This is useful for assigning specific peaks in the experimental spectra to the corresponding vibrational modes, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and various C-Cl and pyridine ring vibrations. nih.govmdpi.com

NMR Chemical Shifts: By calculating the nuclear magnetic shielding tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. mdpi.com This aids in the assignment of complex spectra and can be particularly useful for distinguishing between different tautomers or conformers, as the local electronic environment of each nucleus differs significantly between isomers.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and predicting UV-Vis absorption spectra. rsc.org The calculation provides the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is valuable for understanding the electronic transitions within the molecule.

A strong correlation between the calculated and experimental spectra provides high confidence in the accuracy of the computed molecular structure and properties. nanobioletters.com

Theoretical NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become highly effective in predicting NMR parameters, aiding in the assignment of experimental spectra and the confirmation of chemical structures. mdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically involve the Gauge-Independent Atomic Orbital (GIAO) method, which is a common approach for calculating nuclear magnetic shielding tensors. imist.ma The process begins with the optimization of the molecule's geometry, usually employing a selected DFT functional (e.g., B3LYP, ωB97X-D) and a suitable basis set (e.g., 6-311+G(2d,p)). d-nb.inforesearchgate.net The choice of functional and basis set is crucial for accuracy and is often benchmarked against experimental data for similar compounds where available. mdpi.com

Following geometry optimization, the GIAO method is used to calculate the isotropic shielding values (σ) for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_iso. imist.ma The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to simulate the effects of the solvent used in experimental NMR measurements and improve the accuracy of the predictions. mdpi.com

The predicted chemical shifts can be compiled into a table for direct comparison with experimental data. Such a table would list each unique proton and carbon atom in this compound and its corresponding calculated chemical shift in parts per million (ppm).

Table 1: Illustrative Format for Theoretical NMR Chemical Shift Prediction for this compound This table is for illustrative purposes only, as specific computational data for this compound is not available in the cited literature.

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C2 Data Not Available -
C3 Data Not Available -
C4 Data Not Available H4: Data Not Available
C5 Data Not Available -
C6 Data Not Available H6: Data Not Available
CHO Data Not Available CHO: Data Not Available

Similarly, spin-spin coupling constants (J-couplings) can be calculated to provide further structural information, particularly regarding the connectivity and dihedral angles between atoms. These calculations are computationally more demanding but provide valuable data for resolving complex spectra.

Vibrational Frequency Analysis for IR Spectral Interpretation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical vibrational frequency analysis is instrumental in assigning the absorption bands in an experimental IR spectrum to specific molecular motions. q-chem.comijaemr.com

This analysis is typically performed following a geometry optimization at the same level of theory to ensure the calculations are conducted at a stationary point on the potential energy surface. q-chem.com Using DFT methods (e.g., B3LYP) with appropriate basis sets (e.g., 6-311++G(d,p)), a Hessian matrix of the second derivatives of the energy with respect to atomic positions is calculated. nih.gov Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). scholarsresearchlibrary.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scholarsresearchlibrary.com The output of the calculation also includes the IR intensity of each vibrational mode, which helps in predicting the appearance of the spectrum. faccts.de

For this compound, this analysis would predict the frequencies for key stretching and bending vibrations, such as the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-Cl stretching, and various aromatic C-H and C=C/C=N vibrations. The intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen or the aldehyde oxygen would also be expected to influence the position and intensity of the O-H stretching band, a feature that can be effectively studied computationally.

Table 2: Illustrative Format for Predicted Vibrational Frequencies for this compound This table is for illustrative purposes only, as specific computational data for this compound is not available in the cited literature.

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) IR Intensity
O-H stretch Data Not Available Data Not Available Data Not Available
C-H stretch (aldehyde) Data Not Available Data Not Available Data Not Available
C=O stretch Data Not Available Data Not Available Data Not Available
C=C/C=N ring stretch Data Not Available Data Not Available Data Not Available
O-H bend Data Not Available Data Not Available Data Not Available

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties and single-molecule behavior, molecular dynamics (MD) simulations are employed to investigate the dynamic evolution of a system over time. nih.govaps.org MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, where the forces between atoms are described by a force field. mdpi.com

For this compound, an MD simulation could be used to study its conformational flexibility, particularly the rotation around the C-C bond connecting the aldehyde group to the pyridine ring and the orientation of the hydroxyl proton. It would also be the method of choice to study the molecule's behavior in a solvent, providing insights into its solvation structure and intermolecular interactions (e.g., hydrogen bonding with water molecules). mdpi.com

The simulation would begin by placing the molecule in a simulation box, often filled with a chosen solvent. The system is then equilibrated to the desired temperature and pressure. Following equilibration, a production run is performed to collect trajectories of all atoms over a period of nanoseconds or longer. mdpi.com Analysis of these trajectories can reveal:

Conformational Preferences: By analyzing the distribution of dihedral angles, one can determine the most stable conformations of the molecule in solution.

Hydrogen Bonding Dynamics: The formation and breaking of intra- and intermolecular hydrogen bonds can be monitored over time. nih.gov

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions.

MD simulations provide a bridge between the static picture of a single molecule and its behavior in a condensed-phase environment, offering a more realistic representation of its properties in solution. nih.govmdpi.com

Emerging Research Avenues and Future Prospects for 2 Chloro 5 Hydroxynicotinaldehyde

Development of Novel Synthetic Applications and Methodologies

The exploration of 2-Chloro-5-hydroxynicotinaldehyde and its analogs is paving the way for innovative synthetic strategies, particularly in the realm of carbon-hydrogen (C-H) bond functionalization. A significant area of development is its use as a transient directing group.

Researchers have demonstrated that the closely related 2-hydroxynicotinaldehyde (B1277654) can act as a catalytic transient directing group for the palladium-catalyzed γ-C(sp³)–H arylation of aliphatic amines. acs.orgnih.gov This methodology is noteworthy because it circumvents the need for the pre-installation and subsequent removal of a directing group on the amine substrate, a common requirement in many C-H activation reactions. acs.org The aldehyde functionality of 2-hydroxynicotinaldehyde reversibly forms an imine with the primary amine substrate, positioning the catalyst to selectively activate a specific C-H bond for arylation. nih.gov This approach has been shown to be robust, even allowing for lower catalyst loading on a larger reaction scale. nih.gov

Furthermore, this transient directing group strategy has been extended to the oxygenation and fluorination of free amines, highlighting the versatility of the hydroxynicotinaldehyde scaffold. acs.org These applications represent a more efficient and atom-economical approach to synthesizing complex amine-containing molecules.

The development of new synthetic routes to access and modify the this compound core itself is also an active area. While direct synthesis methods are established, methodologies for producing related structures, such as 2-chloro-5-chloromethyl-pyridine, involve multi-step processes that could be optimized. google.compatsnap.com Future research will likely focus on more convergent and efficient syntheses, potentially utilizing flow chemistry or novel catalytic systems to improve yields and reduce waste.

Table 1: Novel Synthetic Applications of the Hydroxynicotinaldehyde Scaffold

Application Area Methodological Innovation Key Advantage
C-H Arylation Use as a catalytic transient directing group for γ-C(sp³)–H arylation of aliphatic amines. nih.gov Eliminates the need for substrate pre-functionalization and deprotection steps. acs.org
C-H Oxygenation Application as a transient directing group for the oxygenation of free primary amines. acs.org Provides a one-step coupling method without protection/deprotection of the amine. acs.org
C-H Fluorination Employed as a transient directing group for the fluorination of free amines. acs.org Offers a streamlined route to valuable fluoro-amine compounds. acs.org

Integration into Automated and High-Throughput Synthesis Platforms

The structural features of this compound make it an ideal candidate for integration into automated and high-throughput synthesis platforms. These platforms are transforming drug discovery and materials science by enabling the rapid synthesis and screening of large compound libraries. whiterose.ac.ukrug.nl

The compound's aldehyde group is particularly amenable to a wide range of chemical transformations suitable for automated parallel synthesis, such as reductive amination, Wittig reactions, and condensations to form hydrazones or oximes. This allows for the rapid generation of a diverse set of derivatives from a single, common intermediate.

Recent advancements have seen the development of integrated robotic systems for high-throughput synthesis, purification, and characterization. arxiv.org These platforms often utilize microwave-assisted reactions in well-plate formats to accelerate synthesis. rug.nlarxiv.org The reactivity of this compound would be well-suited to such automated workflows. Furthermore, the use of continuous flow reactors, as demonstrated for the synthesis of derivatives from the related 2-chloro-5-(chloromethyl)pyridine (B46043), offers a scalable and efficient method for production that can be readily automated. asianpubs.orgconsensus.app

Table 2: Suitability of this compound for Automated Synthesis

Platform Feature Relevance of this compound Potential Outcome
Parallel Synthesis Aldehyde and hydroxyl groups allow for diverse, one-step derivatization reactions. Rapid generation of large libraries of analogs for screening. whiterose.ac.uk
Flow Chemistry Amenable to continuous processing for efficient and scalable synthesis of derivatives. asianpubs.org Improved reaction control, safety, and throughput.
Robotic Handling Can be used as a stock solution and dispensed accurately for various reaction setups. arxiv.org High reproducibility and minimization of manual error.
Automated Purification Polarity can be tuned through derivatization, facilitating automated purification techniques like solid-phase extraction. nih.gov Accelerated isolation of pure compounds for biological or material testing.

Rational Design of Advanced Materials and Functional Molecules Incorporating the Scaffold

The rational design of advanced materials leverages a deep understanding of structure-property relationships to create molecules with tailored functions. escholarship.org The this compound scaffold provides a unique combination of electronic and structural features that can be exploited in materials science.

The pyridine (B92270) ring is a well-known component in functional organic materials. For instance, the related compound 2-Chloro-4-methoxynicotinaldehyde is noted for its use in synthesizing organic semiconductors and light-emitting diodes (LEDs). The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, combined with the electron-donating potential of the hydroxyl group (or its derivatives), allows for the fine-tuning of the electronic energy levels (HOMO/LUMO) of molecules incorporating this scaffold. This is a critical aspect in the design of materials for organic electronics.

By strategically modifying the aldehyde group, the scaffold can be incorporated into larger conjugated polymer backbones or assembled into complex architectures. escholarship.org These modifications could lead to the development of:

Organic Semiconductors: For use in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).

Emitters for OLEDs: The rigid, tunable electronic structure could be beneficial for creating efficient and color-pure light-emitting materials.

Chemosensors: The hydroxyl and aldehyde groups can act as binding sites for specific analytes, with the pyridine ring serving as a signaling unit where binding events cause a change in fluorescence or color.

Table 3: Potential Advanced Materials from this compound

Material Class Design Principle Potential Application
Organic Semiconductors Incorporation into conjugated polymers to tune electronic properties. escholarship.org Organic Field-Effect Transistors (OFETs), Organic Solar Cells.
Light-Emitting Materials Use as a core for fluorescent molecules with tunable emission wavelengths. Organic Light-Emitting Diodes (OLEDs).
Functional Dyes Derivatization to create solvatochromic or electrochromic dyes. Smart windows, sensors.
Metal-Organic Frameworks (MOFs) Use as a multitopic organic linker to coordinate with metal ions. Gas storage, catalysis, separation.

Further Exploration in Catalysis and Supramolecular Chemistry

Beyond its role as a transient directing group, the this compound scaffold holds promise in the broader fields of catalysis and supramolecular chemistry.

In catalysis, the molecule can serve as a precursor to more complex ligands for transition metal catalysts. The pyridine nitrogen, hydroxyl oxygen, and a derivative of the aldehyde (e.g., an imine or amine) can act as a tridentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity. The electronic properties of the ligand can be systematically modified by reacting the aldehyde, offering a modular approach to ligand design for various catalytic transformations.

In supramolecular chemistry, which focuses on non-covalent interactions, this compound is an attractive building block. beilstein-journals.orgrsc.org It possesses multiple sites for hydrogen bonding (hydroxyl group as a donor, aldehyde oxygen and pyridine nitrogen as acceptors) and potential for π-π stacking interactions via the pyridine ring. These features can be exploited to construct well-defined, self-assembled structures such as:

Hydrogen-Bonded Networks: Formation of tapes, sheets, or 3D architectures in the solid state.

Molecular Tweezers and Receptors: When incorporated into larger, flexible structures, it could form cavities for the selective binding of small molecules or ions. beilstein-journals.org

Liquid Crystals: The rigid, polar nature of the scaffold could be used to design new mesogenic materials.

The ability to form predictable, directional interactions makes it a valuable component for engineering crystal structures and designing supramolecular polymers. rsc.org

Table 4: Future Roles in Catalysis and Supramolecular Chemistry

Field Potential Role of the Scaffold Research Direction
Catalysis Precursor to multidentate ligands for transition metals. acs.org Development of new catalysts for asymmetric synthesis or challenging cross-coupling reactions.
Supramolecular Chemistry Building block (tecton) for crystal engineering and self-assembly. beilstein-journals.org Construction of functional supramolecular materials like porous solids or molecular machines.
Coordination Chemistry Ligand for creating coordination polymers or discrete metal complexes. rsc.org Exploration of magnetic, optical, or catalytic properties of resulting metal complexes.

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of 2-Chloro-5-hydroxynicotinaldehyde?

  • Methodological Answer : The compound is typically synthesized via chlorination of 2-hydroxynicotinaldehyde using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include maintaining a temperature of 60–80°C and ensuring stoichiometric control to minimize by-products like SO₂ and HCl . Industrial-scale synthesis may employ continuous flow reactors for improved yield consistency . Researchers should monitor reaction progress using thin-layer chromatography (TLC) or HPLC to confirm intermediate formation.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns on the pyridine ring and the aldehyde functional group. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (m/z 171.58) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for C=O (aldehyde, ~1700 cm⁻¹) and O–H (hydroxy, ~3200–3500 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use EN 166-compliant eye protection to prevent splashes .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to infer mechanistic pathways (e.g., SNAr for nucleophilic substitution at the chloro position) .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to track bond formation/cleavage in aldol condensations .
  • Computational Modeling : Density Functional Theory (DFT) simulations can predict transition states and regioselectivity in coupling reactions .

Q. How should researchers address contradictions in analytical data (e.g., unexpected MS fragments or NMR shifts)?

  • Methodological Answer :

  • Cross-Validation : Compare results with structurally similar compounds (e.g., 5-Chloro-2-methoxynicotinaldehyde) to identify anomalies .
  • Impurity Profiling : Use LC-MS/MS to detect by-products from incomplete chlorination or oxidation .
  • Crystallography : If available, single-crystal X-ray diffraction can resolve ambiguities in molecular geometry .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify the hydroxy or chloro groups to assess impact on biological activity. For example, esterification of the hydroxy group may enhance membrane permeability .
  • Hybrid Molecules : Conjugate the aldehyde moiety with pharmacophores (e.g., hydrazones) to target enzymes like monoamine oxidases .
  • High-Throughput Screening (HTS) : Test derivatives against libraries of therapeutic targets (e.g., kinase inhibitors) to identify lead compounds .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Use accelerated stability testing (40°C/75% RH) to monitor degradation. The aldehyde group is prone to oxidation, so inert atmospheres (N₂) are recommended for long-term storage .
  • pH-Dependent Reactivity : In acidic conditions, the hydroxy group may protonate, altering solubility and reactivity in nucleophilic additions .

Q. What are the best practices for derivatizing this compound into complex heterocycles?

  • Methodological Answer :

  • Multicomponent Reactions : Employ Ugi or Passerini reactions to generate diverse libraries of pyridine-fused compounds .
  • Cross-Coupling Catalysis : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the chloro position .
  • Reductive Amination : Convert the aldehyde to imines or amines for applications in drug discovery .

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